molecular formula C15H11I4NO4 B602736 O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N

Cat. No.: B602736
M. Wt: 786.80 g/mol
InChI Key: XUIIKFGFIJCVMT-LPIUGHGLSA-N
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Description

L-Thyroxine-13C9,15N is a synthetic form of the thyroid hormone thyroxine, labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used as an internal standard for the quantification of L-thyroxine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . L-thyroxine itself is a crucial hormone produced by the thyroid gland, playing a significant role in regulating metabolism, growth, and development.

Scientific Research Applications

L-Thyroxine-13C9,15N has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical techniques like GC-MS and LC-MS for the quantification of L-thyroxine.

    Biology: Employed in metabolic studies to trace the pathways and transformations of thyroxine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thyroxine.

    Industry: Applied in the quality control of pharmaceutical formulations containing thyroxine.

Mechanism of Action

Target of Action

Levothyroxine-13C9-15N, also known as L-Thyroxine-13C9,15N, is a synthetic form of the thyroid hormone thyroxine . Its primary targets are cells in the body that have thyroid hormone receptors, which include nearly every cell in the body . The thyroid hormones play a crucial role in the body’s metabolic processes, growth, and development .

Mode of Action

Levothyroxine-13C9-15N acts as a replacement in deficiency syndromes such as hypothyroidism . It is a synthetically prepared levo-isomer of thyroxine (T4), a tetra-iodinated tyrosine derivative . In the body, T4 is converted into its active metabolite, triiodothyronine (T3), through deiodination . T3 then binds to thyroid hormone receptors in the cells, influencing metabolic activity .

Biochemical Pathways

The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . The thyroid gland, under the influence of Thyroid Stimulating Hormone (TSH) released by the pituitary gland, produces and secretes T4, which is then converted into T3 . T3 exerts the majority of the physiological effects of the thyroid hormones .

Pharmacokinetics

The bioavailability of Levothyroxine-13C9-15N is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of T4 are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered T4, about 7.5 days, is consistent with once-daily dosing . It undergoes hepatic conversion to T3, and about 80% of T4 is deiodinated in the kidney and periphery .

Result of Action

Levothyroxine-13C9-15N replacement therapy reverses many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .

Action Environment

Several factors can influence the action, efficacy, and stability of Levothyroxine-13C9-15N. For instance, certain medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of T4 . Age can also modestly reduce T4 absorption . Environmental factors such as temperature and humidity may affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

Levothyroxine-13C9-15N plays a crucial role in biochemical reactions, particularly in the regulation of metabolism and energy expenditure. It interacts with several enzymes and proteins, including thyroxine-binding globulin (TBG), transthyretin, and albumin, which are responsible for its transport in the bloodstream. The compound also binds to thyroid hormone receptors (TRs) in target tissues, influencing the transcription of genes involved in metabolic processes . The interaction with these biomolecules is essential for maintaining homeostasis and regulating metabolic rate.

Cellular Effects

Levothyroxine-13C9-15N affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival . Additionally, it impacts gene expression by binding to thyroid hormone response elements (TREs) in the DNA, leading to the activation or repression of target genes . This regulation affects cellular metabolism, including glucose and lipid metabolism, and plays a role in maintaining energy balance.

Molecular Mechanism

At the molecular level, Levothyroxine-13C9-15N exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells . This binding induces conformational changes in the receptors, allowing them to interact with coactivators or corepressors and subsequently bind to thyroid hormone response elements (TREs) on the DNA . This interaction modulates the transcription of genes involved in various physiological processes, including metabolism, growth, and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levothyroxine-13C9-15N can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over extended periods . Long-term exposure to Levothyroxine-13C9-15N in vitro or in vivo can lead to alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Dosage Effects in Animal Models

The effects of Levothyroxine-13C9-15N vary with different dosages in animal models. At low doses, the compound effectively restores normal thyroid hormone levels and metabolic function in hypothyroid animals . At high doses, it can cause toxic effects, including hyperthyroidism, characterized by increased heart rate, weight loss, and nervousness. These dosage-dependent effects highlight the importance of precise dosing in therapeutic applications.

Metabolic Pathways

Levothyroxine-13C9-15N is involved in several metabolic pathways, primarily those related to thyroid hormone metabolism. It is metabolized in the liver by deiodinases, which remove iodine atoms to convert it into active triiodothyronine (T3) or inactive reverse triiodothyronine (rT3) . The compound also interacts with enzymes such as sulfotransferases and glucuronosyltransferases, which facilitate its conjugation and excretion . These metabolic pathways are crucial for regulating the levels and activity of thyroid hormones in the body.

Transport and Distribution

Within cells and tissues, Levothyroxine-13C9-15N is transported and distributed by specific transporters and binding proteins. It is primarily carried in the bloodstream by thyroxine-binding globulin (TBG), transthyretin, and albumin . These proteins protect the hormone from degradation and facilitate its delivery to target tissues. Once inside cells, the compound can be transported to the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

Levothyroxine-13C9-15N localizes to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, it binds to thyroid hormone receptors and regulates gene transcription. In mitochondria, it influences energy production and metabolic activity by modulating the expression of mitochondrial genes. The subcellular localization of Levothyroxine-13C9-15N is essential for its diverse physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Thyroxine-13C9,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thyroxine molecule. This is typically achieved through multi-step organic synthesis, starting from isotopically labeled precursors. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods

Industrial production of L-Thyroxine-13C9,15N follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production facilities are equipped with advanced technologies to handle isotopically labeled compounds safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

L-Thyroxine-13C9,15N undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Thyroxine-13C9,15N may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

L-Thyroxine-13C9,15N can be compared with other isotopically labeled compounds, such as:

The uniqueness of L-Thyroxine-13C9,15N lies in its specific application for the quantification and study of thyroxine, making it an invaluable tool in thyroid hormone research and related fields.

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIKFGFIJCVMT-LPIUGHGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
Reactant of Route 2
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
Reactant of Route 3
Reactant of Route 3
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
Reactant of Route 4
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
Reactant of Route 5
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
Reactant of Route 6
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N

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